molecular formula C16H22N2O2 B12998481 Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Cat. No.: B12998481
M. Wt: 274.36 g/mol
InChI Key: XRBSIXRPCJLBOL-UHFFFAOYSA-N
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Description

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of 3-(1-aminocyclopropyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a piperidine ring, a cyclopropyl group, and a benzyl ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22N2O2/c17-16(8-9-16)14-7-4-10-18(11-14)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,17H2

InChI Key

XRBSIXRPCJLBOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)N

Origin of Product

United States

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